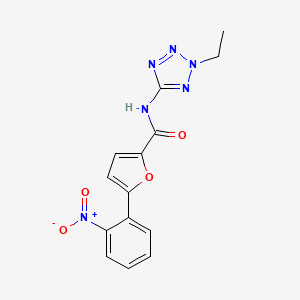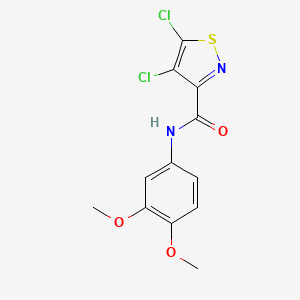
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
作用機序
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine exerts its pharmacological effects by selectively inhibiting the activity of ITK, BTK, and JAK3, which are key regulators of immune cell function and signaling. ITK is primarily expressed in T cells and plays a critical role in T-cell activation and differentiation. BTK is expressed in B cells and is involved in B-cell receptor signaling, while JAK3 is predominantly expressed in lymphoid cells and is involved in cytokine signaling. By inhibiting these kinases, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine can modulate immune cell function and suppress the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been shown to have immunomodulatory effects in preclinical studies. For example, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to enhance the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has also been shown to inhibit the activation and proliferation of T cells and B cells, which are key components of the immune system.
実験室実験の利点と制限
One of the main advantages of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine is its high selectivity and potency for ITK, BTK, and JAK3, which makes it a promising candidate for the treatment of various types of cancer and immune disorders. However, one of the limitations of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine is its relatively short half-life and rapid clearance in vivo, which may require frequent dosing or the use of drug delivery systems to achieve therapeutic efficacy.
将来の方向性
Future research on 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine should focus on optimizing its pharmacokinetic properties and evaluating its safety and efficacy in clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying its anti-tumor and immunomodulatory effects, as well as to identify potential biomarkers for patient selection and monitoring. Other future directions include the development of combination therapies with other targeted agents or immunotherapies, as well as the investigation of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine in other disease indications, such as autoimmune disorders and inflammatory bowel disease.
合成法
The synthesis of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine involves a series of chemical reactions, including the condensation of 1-naphthylamine with 4-isocyanatopiperidine, followed by the reaction of the resulting intermediate with 2-bromo-5-chloropyrimidine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine inhibits the activity of several kinases, including interleukin-2-inducible T-cell kinase (ITK), Bruton's tyrosine kinase (BTK), and Janus kinase 3 (JAK3), which are involved in various signaling pathways that regulate immune cell function, proliferation, and survival. In vivo studies have demonstrated that 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has potent anti-tumor activity in several mouse models of cancer, including lymphoma, leukemia, and breast cancer.
特性
IUPAC Name |
4-(2-methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,22-3)16-11-15(20-17(19)21-16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRHAIXFPIXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)


![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)


![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)